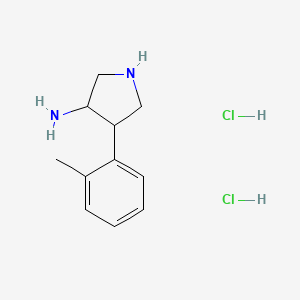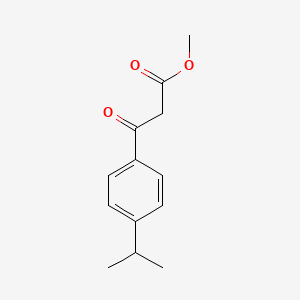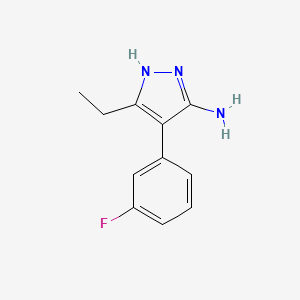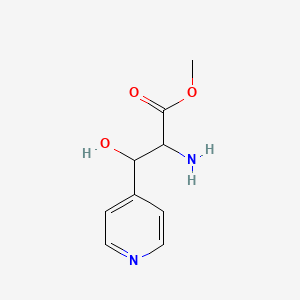
Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a reaction between the pyridine derivative and an amino acid under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using appropriate reagents to introduce the hydroxyl group.
Esterification: Finally, the compound undergoes esterification to form the methyl ester, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the pyridine ring to a piperidine ring.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The amino and hydroxyl groups can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate: Similar structure but with the pyridine ring at a different position.
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)butanoate: Similar structure but with an additional carbon in the side chain.
Uniqueness
Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is unique due to its specific arrangement of functional groups and the position of the pyridine ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-amino-3-hydroxy-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)7(10)8(12)6-2-4-11-5-3-6/h2-5,7-8,12H,10H2,1H3 |
InChI Key |
KUBRCAVZRSUBPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C1=CC=NC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


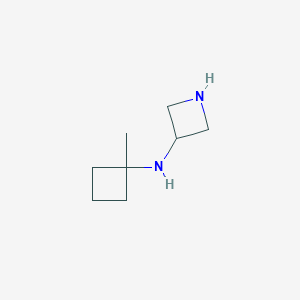
![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)
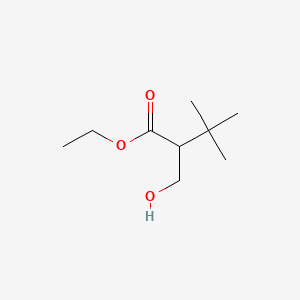
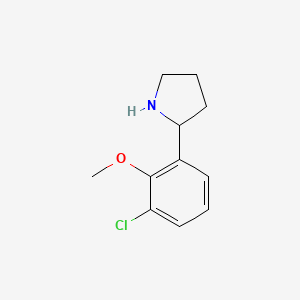

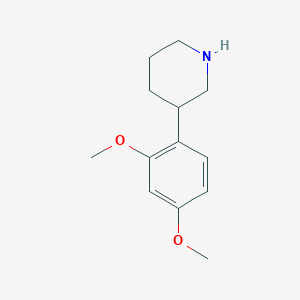
![2-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13529045.png)
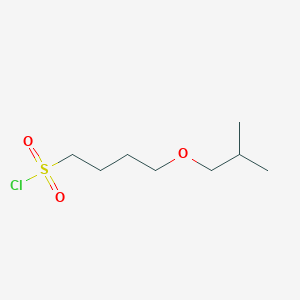
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride](/img/structure/B13529055.png)
![Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole](/img/structure/B13529062.png)
